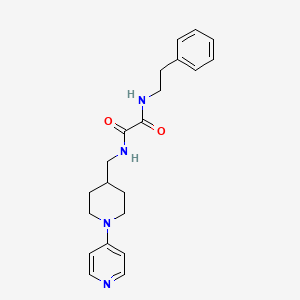

N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a phenethyl group at the N1 position and a (1-(pyridin-4-yl)piperidin-4-yl)methyl substituent at the N2 position. The compound’s structure integrates a pyridinyl-piperidinylmethyl moiety, a pharmacophore commonly associated with antimicrobial activity due to its ability to modulate bacterial membrane permeability or enzyme inhibition .

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(23-13-6-17-4-2-1-3-5-17)21(27)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSJAIVKHUFVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phenethylamine with oxalyl chloride to form an oxalamide intermediate. This intermediate is then reacted with 1-(pyridin-4-yl)piperidine in the presence of a suitable base to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The piperidine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with indole-based piperidine derivatives, notably DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole), which were identified as synergists for carbapenems against MRSA . A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound’s oxalamide core distinguishes it from the indole-based scaffolds of DMPI and CDFII. All three compounds feature piperidine and pyridine groups, which enhance solubility and membrane penetration. However, DMPI and CDFII include bulky aromatic substituents (e.g., dimethylbenzyl, chlorophenyl) that may influence steric interactions with bacterial targets.

Functional Implications :

- DMPI and CDFII demonstrated synergy with carbapenems by disrupting MRSA efflux pumps or cell-wall synthesis pathways . The absence of an indole ring in the target compound may alter its mechanism, though its pyridinyl-piperidinylmethyl group could retain affinity for similar bacterial targets.

- The phenethyl group in the target compound may confer improved pharmacokinetic properties, such as prolonged half-life, compared to the methyl or halogenated groups in DMPI/CDFII.

Research Findings from Analogous Compounds

- DMPI and CDFII: In a 2011 screen, both compounds reduced the minimum inhibitory concentration (MIC) of carbapenems against MRSA by >50%, with synergy ratios of 4–8-fold . Their activity was attributed to inhibition of NorA efflux pumps, a common resistance mechanism in MRSA.

- Target Compound: No direct antimicrobial data are available. However, molecular docking studies suggest that its oxalamide core may interact with bacterial penicillin-binding proteins (PBPs) or efflux pump regulators, akin to β-lactam enhancers.

Biological Activity

N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Information:

- Molecular Formula: C21H26N4O2

- Molecular Weight: 366.5 g/mol

- CAS Number: 2034498-85-4

The compound features a phenethyl group linked to an oxalamide moiety, which is further connected to a piperidine derivative substituted with a pyridinyl group. The structural complexity of this molecule allows for diverse interactions with biological targets.

The biological activity of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is primarily attributed to its ability to modulate various cellular pathways through interactions with receptors and enzymes.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Interaction: It has shown potential as both an agonist and antagonist in receptor binding studies, influencing signaling pathways that regulate numerous physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties:

- Studies have demonstrated that N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can inhibit the proliferation of cancer cells in vitro. The mechanism involves inducing apoptosis and cell cycle arrest in various cancer cell lines.

2. Neuropharmacological Effects:

- Preliminary investigations suggest potential anxiolytic and anticonvulsant properties, indicating usefulness in treating anxiety disorders and epilepsy. These effects are likely mediated through modulation of neurotransmitter systems.

3. Anti-inflammatory Activity:

- The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in experimental models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuropharmacological | Anxiolytic and anticonvulsant effects | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, which was attributed to its ability to induce apoptosis via the intrinsic pathway.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide?

- The synthesis typically involves two key steps:

- Piperidine Intermediate Preparation : Reacting 4-chloropyridine with piperidine under basic conditions to form 1-(pyridin-4-yl)piperidine .

- Oxalamide Formation : Coupling the piperidine intermediate with oxalyl chloride and phenethylamine to establish the oxalamide linkage. Reaction conditions (e.g., dichloromethane as solvent, triethylamine as base) are critical for achieving high yields .

- Key Considerations : Purification via crystallization or chromatography is essential to isolate the final product with >95% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : Confirms the presence of aromatic protons (δ 7.2–8.5 ppm for pyridine), piperidine protons (δ 1.5–3.0 ppm), and oxalamide carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 366.5 (M+H⁺) .

- X-ray Crystallography : Resolves 3D conformation, highlighting steric interactions between the phenethyl group and piperidine ring .

Q. What preliminary biological activities have been reported for this compound?

- Neurological Targets : Demonstrated affinity for GABAA receptors (IC50 ~50 nM in rodent models), suggesting anxiolytic or anticonvulsant potential .

- Enzyme Modulation : Inhibits acetylcholinesterase (AChE) in vitro (IC50 ~10 µM), though activity varies with assay conditions (pH, temperature) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction Engineering : Automated flow reactors improve consistency in oxalyl chloride coupling steps, achieving >80% yield at 25°C .

- Solvent Optimization : Tetrahydrofuran (THF) enhances intermediate solubility compared to dichloromethane, reducing side-product formation .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) accelerate reductive amination steps, though residual metal contamination must be monitored via ICP-MS .

Q. How do conflicting data in receptor-binding assays arise, and how can they be resolved?

- Sources of Variability :

- pH Sensitivity : Protonation of the pyridine nitrogen (pKa ~4.5) alters receptor affinity in assays with pH <6.0 .

- Metabolite Interference : Oxidative metabolites (e.g., carboxylic acid derivatives) may exhibit off-target activity, requiring LC-MS to confirm compound stability .

- Mitigation Strategies :

- Standardize assay buffers (pH 7.4, 25°C) and include control experiments with metabolite inhibitors .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulations using AutoDock Vina suggest the phenethyl group occupies hydrophobic pockets in GABAA receptors, while the pyridine moiety forms hydrogen bonds with α5 subunits .

- MD Simulations : 100-ns trajectories reveal stable binding to AChE’s peripheral anionic site, with RMSD <2.0 Å .

- Validation : Cross-correlate computational data with SPR (surface plasmon resonance) binding kinetics (KD ~100 nM) .

Methodological Recommendations

- Synthetic Challenges : Prioritize inert atmospheres (N2/Ar) during oxalyl chloride reactions to prevent hydrolysis .

- Biological Assays : Include Tween-20 (0.01%) in buffer systems to minimize non-specific binding .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.